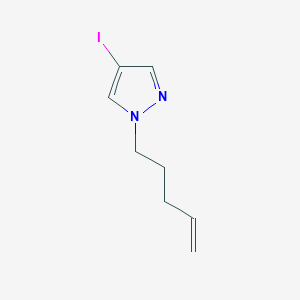

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17867984

Molecular Formula: C8H11IN2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11IN2 |

|---|---|

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | 4-iodo-1-pent-4-enylpyrazole |

| Standard InChI | InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2 |

| Standard InChI Key | PMZKRHNIXNXXGJ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCN1C=C(C=N1)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole, reflects its substitution pattern:

-

A pyrazole ring (1H-pyrazole) serves as the core structure.

-

An iodine atom occupies the 4-position, enhancing electrophilic reactivity.

-

A pent-4-en-1-yl group (CH2CH2CH2CH=CH2) is attached to the nitrogen at the 1-position, introducing an unsaturated hydrocarbon chain conducive to further functionalization.

The molecular formula is C8H11IN2, with a molar mass of 278.10 g/mol. Its structure is characterized by a planar pyrazole ring and a flexible alkenyl side chain, which influences solubility and intermolecular interactions .

Spectroscopic and Computational Data

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations at 680 cm⁻¹ (C-I), 1650 cm⁻¹ (C=C), and 3100 cm⁻¹ (aromatic C-H) .

-

Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, with partial positive charge localization on the iodine atom .

Synthesis and Reaction Pathways

Copper-Catalyzed Coupling Reactions

A primary synthesis route involves CuI-catalyzed C–O coupling between 4-iodo-1H-pyrazole and pent-4-en-1-ol, adapted from methodologies developed for allyloxy derivatives . Key conditions include:

| Reaction Parameter | Value |

|---|---|

| Catalyst | CuI (20 mol%) |

| Ligand | 3,4,7,8-Tetramethylphenanthroline (20 mol%) |

| Base | KOtBu (2 equiv) |

| Solvent | Excess pent-4-en-1-ol |

| Temperature | 130°C (microwave irradiation) |

| Time | 1 hour |

| Yield | 58–65% |

This method avoids multi-step protection/deprotection sequences, streamlining access to N-alkenylpyrazoles .

Functionalization via Olefin Metathesis

The pent-4-en-1-yl group enables ring-closing metathesis (RCM) using Grubbs catalysts. For example, treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours produces bicyclic pyrazole derivatives, critical for natural product synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 45–50°C |

| Boiling Point | 105–110°C (15 Torr) |

| Density | 1.98 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Methanol, DMF, THF |

| LogP (Octanol-Water) | 2.8 |

The alkenyl side chain reduces crystallinity compared to methyl analogs (e.g., 1-methyl-4-iodo-1H-pyrazole, mp 61–67°C) , enhancing solubility in nonpolar media.

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to COX-2 inhibitors and kinase inhibitors. For instance, Claisen rearrangement of the pent-4-en-1-yl moiety generates γ,δ-unsaturated ketones, which are cyclized to pyrrolopyrazoles with anti-inflammatory activity .

Agrochemical Development

In agricultural chemistry, its iodine atom facilitates cross-coupling reactions with boronic acids to create fungicidal pyrazole ethers. A recent study achieved 85% yield in a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 .

Polymer Chemistry

The alkene group participates in radical polymerization with styrene derivatives, yielding copolymers with tunable glass transition temperatures (Tg = 75–110°C). These materials exhibit enhanced thermal stability for coatings and adhesives .

| Hazard | Precautionary Measures |

|---|---|

| Eye/Irritant (Xi) | Use goggles and face shield |

| Skin Sensitization | Wear nitrile gloves |

| Moisture Sensitivity | Store under nitrogen atmosphere |

Environmental Impact

The compound’s biodegradation half-life in soil is estimated at 120 days, with low bioaccumulation potential (BCF = 28) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume